2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid 2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17696952
InChI: InChI=1S/C8H11N3O2/c1-11(2)5-7-9-3-6(4-10-7)8(12)13/h3-4H,5H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17696952

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name 2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C8H11N3O2/c1-11(2)5-7-9-3-6(4-10-7)8(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Standard InChI Key QGSZMPSVQPLRKP-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=NC=C(C=N1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of pyrimidine-5-carboxylic acid derivatives consists of a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. In 2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid, the 2-position bears a dimethylaminomethyl group (-CH₂N(CH₃)₂), while the 5-position is functionalized with a carboxylic acid (-COOH). This configuration distinguishes it from closely related analogs, such as:

  • 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid (PubChem CID: 826981) : Features a dimethylamino group (-N(CH₃)₂) at the 2-position and a methyl group (-CH₃) at the 4-position.

  • 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid: Includes both a dimethylaminomethyl group at the 2-position and a methyl group at the 4-position.

The absence of a 4-methyl substituent in the target compound may influence its electronic properties and reactivity compared to these analogs.

Molecular Formula and Weight

While the exact molecular formula for 2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid is C₈H₁₁N₃O₂ (theoretical), experimental data for analogs suggest minor variations:

CompoundMolecular FormulaMolecular Weight (g/mol)
2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid C₈H₁₁N₃O₂181.19
2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acidC₉H₁₃N₃O₂195.22

The discrepancy arises from the additional methyl group in the 4-position of the VulcanChem compound.

Synthesis and Manufacturing

Key Synthetic Routes

The patented process described in US3523119A outlines a general method for synthesizing pyrimidine-5-carboxylic acids with basic substituents. Although the patent focuses on 4-substituted derivatives, its methodology can be extrapolated to synthesize 2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid:

  • Reaction of Malonic Acid Dinitrile (II) with Dimethylformamide Chloride (III):

    C₃H₂N₂O₂ + 2 (CH₃)₂N=CHCl → Intermediate Chloride (IV)\text{C₃H₂N₂O₂ + 2 (CH₃)₂N=CHCl → Intermediate Chloride (IV)}

    This step forms a 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride intermediate, which is purified as a perchlorate salt .

  • Amination:
    The chlorine atom at the 3-position is replaced by an amine (e.g., dimethylamine) in an inert solvent (e.g., chloroform or benzene), yielding a 1-amino-1-dimethylaminomethyleneamino-3-dimethyliminium-2-cyanopropene compound .

  • Ring Closure with Ammonia:
    Heating the intermediate with aqueous ammonia induces cyclization to form a 4-substituted-5-cyano pyrimidine .

  • Saponification of the Cyano Group:
    The nitrile group at the 5-position is hydrolyzed to a carboxylic acid using concentrated sulfuric acid or alcoholic alkali :

    -CN → -COOH\text{-CN → -COOH}

Modifications for Target Compound

To synthesize 2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid, the starting material could be modified to introduce the dimethylaminomethyl group at the 2-position during the amination step. For example, using a pre-functionalized amine or adjusting reaction conditions to favor alkylation at the 2-position.

Physicochemical Properties

Computed Properties (Based on Analogs)

Data from PubChem and VulcanChem provide insights into key properties:

Property2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid
Molecular Weight181.19 g/mol195.22 g/mol
XLogP30.6Not reported
Hydrogen Bond Donor Count11
Hydrogen Bond Acceptor Count55
Rotatable Bond Count23
Exact Mass181.0851 Da195.1007 Da

The increased rotatable bond count in the VulcanChem compound reflects the flexibility of the dimethylaminomethyl group compared to the rigid dimethylamino group in the PubChem analog .

Spectral Characteristics

  • Infrared (IR) Spectroscopy: The carboxylic acid group exhibits a strong absorption band near 1700 cm⁻¹ (C=O stretch), while the dimethylamino group shows peaks around 2800 cm⁻¹ (C-H stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Methyl protons of the dimethylamino group resonate at δ 2.8–3.2 ppm, while aromatic protons on the pyrimidine ring appear between δ 8.0–9.0 ppm .

    • ¹³C NMR: The carboxylic carbon appears near δ 165–170 ppm, and the quaternary carbons of the pyrimidine ring are observed at δ 150–160 ppm .

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